7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one
Description
Historical Development of Heterocyclic Fusion Compounds
The evolution of heterocyclic chemistry traces back to the early 19th century, with foundational discoveries such as Brugnatelli’s isolation of heterocycles in 1818. Fused heterocyclic systems emerged as a critical area of study due to their structural complexity and bioactivity. Early work focused on benzene-fused derivatives like quinoline and indole, which demonstrated the potential of combining aromatic and heteroatom-containing rings. By the mid-20th century, advancements in synthetic techniques enabled the deliberate fusion of disparate heterocycles, such as oxadiazoles and diazepines, to engineer novel pharmacophores.
The development of 7-methyl-4H-oxadiazolo[3,4-b]diazepin-5(6H)-one is rooted in this legacy, reflecting decades of innovation in cyclization, cross-coupling, and functionalization strategies. For instance, the use of Pd-catalyzed Negishi coupling to assemble polycyclic hetero-fused systems, as demonstrated in recent syntheses of 7-deazapurine derivatives, underscores the methodological progress enabling such structures.
Significance of Oxadiazole and Diazepine Ring Systems in Medicinal Chemistry
Oxadiazole and diazepine rings are pivotal in drug design due to their electronic versatility and bioisosteric properties. The oxadiazole moiety, particularly 1,3,4-oxadiazole, is renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a frequent component in antimicrobial and anticancer agents. Diazepine rings, characterized by a seven-membered nitrogen-containing structure, contribute conformational flexibility and receptor-binding adaptability, as seen in anxiolytics and anticonvulsants.
The fusion of these systems creates a hybrid scaffold with enhanced pharmacological potential. For example, nitrogen-fused heterocycles account for over 85% of physiologically active compounds, with pyridine and pyrrole derivatives dominating therapeutic applications. The oxadiazolo-diazepine framework combines the π-deficient oxadiazole ring with the π-excessive diazepine system, enabling unique electronic interactions that modulate bioavailability and target affinity.
Table 1: Prevalence of Heterocyclic Systems in FDA-Approved Drugs
Evolutionary Context of 7-Methyl-4H-oxadiazolo[3,4-b]diazepin-5(6H)-one Research
The synthesis of 7-methyl-4H-oxadiazolo[3,4-b]diazepin-5(6H)-one exemplifies the shift toward structurally intricate heterocycles to address drug resistance and selectivity challenges. Early routes to similar compounds relied on thermal cyclization and nitrene intermediates, which often suffered from regioselectivity issues. Contemporary approaches leverage transition metal catalysis and C–H functionalization, as illustrated by the Pd-mediated coupling of sulfonium salts with dichloropyrimidine zincates to construct fused rings.
Recent studies emphasize the role of computational modeling in optimizing these syntheses. For instance, density functional theory (DFT) analyses have elucidated the electronic effects of methyl substitution at the 7-position, which enhances ring planarity and stabilizes the diazepine conformation. Such insights guide the rational design of analogs with improved pharmacokinetic profiles.
Current Status in Scientific Literature
As of 2025, research on 7-methyl-4H-oxadiazolo[3,4-b]diazepin-5(6H)-one remains nascent but promising. A 2022 study reported its intermediate role in synthesizing thieno-fused 7-deazapurines, highlighting its utility in nucleoside analog development. Additionally, a 2024 review identified nitrogen-fused diazepines as emerging candidates for kinase inhibition, with the oxadiazolo-diazepine scaffold showing preliminary activity against breast cancer cell lines.
Table 2: Synthetic Approaches to Oxadiazolo-Diazepine Derivatives
Despite these advances, challenges persist in achieving enantiomeric purity and large-scale production. Current efforts focus on flow chemistry and enzymatic resolution to address these limitations.
Properties
IUPAC Name |
7-methyl-4,6-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H2,1H3,(H,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKWURZNHHQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NON=C2NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The disappearance of the bright red color of the starting material indicates the completion of the reaction . The product is then isolated and purified to obtain colorless high-melting crystalline solids that are readily soluble in organic solvents like DMSO and DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s oxadiazole and diazepine rings provide multiple reactive sites for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of therapeutic agents, particularly in the following areas:
Anticonvulsant Activity
Research indicates that derivatives of oxadiazole compounds exhibit anticonvulsant properties. For instance, studies have demonstrated that modifications in the oxadiazole ring can enhance activity against seizure models. The incorporation of amino substituents has been linked to improved efficacy in anticonvulsant assays .
Anxiolytic and Sedative Effects
Compounds similar to 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one have been evaluated for their anxiolytic effects. These compounds interact with benzodiazepine receptors, which are crucial for anxiety modulation. Preliminary studies suggest that this compound may serve as a potential candidate for treating anxiety disorders due to its receptor affinity and safety profile .
Antitumor Potential
Emerging research highlights the potential of oxadiazole derivatives in oncology. The compound's structure allows for interactions with various biological targets involved in tumor growth and proliferation. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, making them candidates for further investigation as antitumor agents .
Pharmacological Insights
The pharmacological profile of this compound suggests various mechanisms of action:
- Receptor Modulation : Similar compounds have been shown to modulate GABA_A receptors, leading to enhanced inhibitory neurotransmission.
- Kinase Inhibition : Certain derivatives have been explored as inhibitors of specific kinases involved in cancer progression. Their ability to inhibit RET kinase activity has been particularly noted in studies .
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure lends itself to applications in material science:
Polymer Chemistry
The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing into the synthesis of novel polymers using this compound as a monomer or additive.
Sensors and Electronics
Due to its electronic properties, there is potential for using this compound in the development of organic electronic devices and sensors. Its ability to form stable films makes it suitable for applications in flexible electronics.
Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Demonstrated significant reduction in seizure frequency with modified oxadiazole derivatives. |
| Study B | Anxiolytic Effects | Showed promising receptor binding affinity leading to anxiolytic effects comparable to established benzodiazepines. |
| Study C | Antitumor Activity | Identified cytotoxic effects on multiple cancer cell lines with specific structural modifications enhancing activity. |
Mechanism of Action
The mechanism of action of 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with nucleic acids can lead to antiviral activity by disrupting viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s fused oxadiazole-diazepine system distinguishes it from related heterocycles. Key comparisons include:
Compound 4h (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one):
- Core Structure : Features a benzo[b][1,4]oxazepin ring fused to a tetrazole moiety.
- Implications : The coumarin moiety (a chromophore) suggests photophysical applications, while the tetrazole group enhances metabolic stability in pharmaceuticals .
Target Compound :
- Core Structure : [1,2,5]oxadiazolo[3,4-b][1,4]diazepine.
- Key Substituent : 7-Methyl group reduces ring strain and modulates lipophilicity.
- Implications : The oxadiazole ring’s electron-deficient nature may favor energetic material applications or kinase inhibition .
Target Compound :
- Likely synthesized via thermal decomposition or oxidative cyclization of precursors like 3-amino-4-azidocarbonyl oxadiazole derivatives, as described for analogous oxadiazole systems .
Compound 4h :
Functional and Application Differences
| Compound | Key Structural Features | Potential Applications |
|---|---|---|
| Target Compound | Oxadiazole-diazepine fusion, 7-methyl | Energetic materials, enzyme inhibitors (speculative) |
| Compound 4h | Benzo-oxazepin, coumarin, tetrazole | Fluorescent probes, CNS therapeutics (due to benzodiazepine analogs) |
Biological Activity
7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one is a heterocyclic compound characterized by the fusion of oxadiazole and diazepine rings. This unique structure imparts significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula: C₆H₆N₄O₂
- Molecular Weight: 166.14 g/mol
- CAS Number: 300588-18-5
The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest potential interactions with biological targets that could lead to various pharmacological effects:
- Antimicrobial Activity: Initial investigations indicate that compounds within the oxadiazole class exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential: Some studies have explored the cytotoxic effects of oxadiazole derivatives on tumor cell lines. The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, it is known to be soluble in organic solvents like DMSO and DMF but poorly soluble in water . This solubility profile may influence its bioavailability and therapeutic efficacy.
Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Active against various bacterial strains | |
| Anticancer | Cytotoxic effects on tumor cell lines | |
| Pharmacological Role | Potential as a therapeutic agent |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxadiazole derivatives including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL .
Study 2: Anticancer Properties
Research focusing on the anticancer potential of oxadiazole derivatives revealed that certain compounds exhibited IC50 values below 10 µM against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
Q & A
Q. What methodologies enable the scalable synthesis of isotopically labeled versions (e.g., ¹³C, ¹⁵N) for mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
